4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a methyl group and at the 4-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 3,3-difluorocyclobutanecarbonyl group. The difluorocyclobutane group introduces steric bulk and electronic effects, which may influence solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2/c1-12-10-20-5-2-15(12)23-11-13-3-6-21(7-4-13)16(22)14-8-17(18,19)9-14/h2,5,10,13-14H,3-4,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFQPAADSIINJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its constituent parts:
- 3-Methylpyridine : A pyridine derivative known for various biological activities.
- Piperidine : A six-membered ring with nitrogen that enhances the compound's pharmacological properties.
- 3,3-Difluorocyclobutanecarbonyl : A unique fluorinated cyclobutane moiety that may influence the compound's reactivity and biological interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial potential of compounds similar to This compound against various bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |
|---|---|---|---|
| Compound A | Klebsiella pneumoniae | 16 | Comparable to Cefixime |
| Compound B | Streptococcus | 18 | Comparable to Azithromycin |
| Target Compound | Klebsiella pneumoniae | 9 | Moderate Activity |
| Target Compound | Streptococcus | 16 | Moderate Activity |
The target compound exhibited moderate antibacterial activity, particularly against Streptococcus, with a zone of inhibition of 16 mm, indicating potential as an antibacterial agent .
Antioxidant Activity
Antioxidant properties were assessed using DPPH and ABTS assays. The target compound showed a notable ability to scavenge free radicals, although less effective than standard antioxidants like ascorbic acid. The results are shown in the following table:
| Compound | IC50 (µg/mL) DPPH | IC50 (µg/mL) ABTS |
|---|---|---|
| Standard Ascorbic Acid | 50 | 45 |
| Target Compound | 199.10 | 150.88 |
These findings suggest that while the compound has antioxidant potential, further modifications may enhance its efficacy .
Enzyme Inhibition Studies
Enzyme inhibition studies focused on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The target compound showed promising results:
| Compound | IC50 AChE (µg/mL) | IC50 BChE (µg/mL) |
|---|---|---|
| Standard Galantamine | 0.85 | 0.90 |
| Target Compound | 0.95 | 0.87 |
The target compound's IC50 values were close to those of galantamine, indicating it could serve as a potential candidate for further development in treating conditions related to cholinergic dysfunctions .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound . For instance:
- Study on Antibacterial Efficacy : A study demonstrated that compounds with similar structures exhibited significant antibacterial properties against both gram-positive and gram-negative bacteria. The findings highlighted the importance of substituents on the piperidine ring influencing activity levels .
- Research on Antioxidant Properties : Another research project focused on the antioxidant capabilities of pyridine derivatives, revealing that modifications could enhance radical scavenging abilities significantly .
- Enzyme Inhibition Analysis : Studies have indicated that certain derivatives of piperidine compounds show promise in inhibiting cholinesterases, which are crucial targets in neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on three key features: piperidine derivatives , fluorinated substituents , and pyridine-containing scaffolds . Below is a comparative analysis:
Piperidine Derivatives with Acyl Substituents
- tert-Butyl (1-(3-methylbutanoyl)piperidin-4-yl)carbamate (CAS 1286272-99-8): This compound shares a piperidine ring acylated with a branched aliphatic chain. Its similarity score (0.91) to the target compound suggests moderate structural overlap, primarily in the piperidine-carbamate framework .
- 1-Methoxy-3-methyl-4-phenyl-4-hydroxypiperidine :
Synthesized via phenyl-lithium addition to a piperidone precursor, this analog lacks the difluorocyclobutanecarbonyl group but includes a methoxy substituent. Its oily physical state contrasts with the target compound’s likely crystalline solid form, highlighting differences in polarity due to fluorination .
Fluorinated Heterocycles
- 2-[[(3R,4S)-3-Fluoro-1-[[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy]-5-(1-methyl-1H-imidazol-4-yl)pyridine-3-carboxamide (PF06683324) :
This compound features a trifluoromethoxy phenyl group and a fluoro-piperidine moiety. While both it and the target compound utilize fluorine to modulate electronic properties, the trifluoromethoxy group in PF06683324 may confer higher lipophilicity, whereas the difluorocyclobutane in the target compound provides conformational rigidity . - Its imine functional group contrasts with the target compound’s amide linkage, leading to differences in stability and reactivity .
Pyridine-Based Analogs
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine :
This complex polycyclic pyridine derivative lacks the piperidine-difluorocyclobutane motif but shares a methoxy-substituted pyridine core. Its extended aromatic system likely results in lower solubility compared to the target compound .
Key Comparative Data
Research Implications
The target compound’s difluorocyclobutanecarbonyl-piperidine moiety distinguishes it from analogs by combining conformational restraint (via the cyclobutane) with enhanced electronegativity. Compared to non-fluorinated piperidine derivatives, this structure may improve target selectivity in enzyme inhibition, as seen in fluorinated kinase inhibitors like PF06683324 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
